![molecular formula C12H10O2S B1305090 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde CAS No. 38401-67-1](/img/structure/B1305090.png)
5-(4-Methoxyphenyl)thiophene-2-carbaldehyde
Overview
Description
5-(4-Methoxyphenyl)thiophene-2-carbaldehyde (5-MPCA) is an organic compound that is widely used in scientific research. It is a member of the thiophene family and is a derivative of p-methoxyphenylthiophene-2-carbaldehyde (PMPCA). 5-MPCA is an important intermediate for the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It is also used in the synthesis of polymers materials, such as polythiophenes. 5-MPCA has a wide range of applications in scientific research, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Scientific Research Applications
Organic Metal-Free Dye Sensitized Solar Cells (DSSC)
This compound is used in the synthesis of functional thiophenes for organic metal-free dye sensitized solar cells (DSSC). The DSSC devices sensitized by the selected dyes revealed promising solar cell performances .
Molecular Electronics
Functional thiophenes, including 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde, are accessible efficiently via a divergent and diversity-oriented synthetic strategy. These thiophenes have potential applications in molecular electronics .
Pharmaceutical Active Agents
The compound can be used to synthesize diversely functionalized thiophenes with potential applications as pharmaceutical active agents .
Organic Photovoltaics (OPV)
Thiophenes are one of the most important heterocyclic building blocks in functional molecules due to their outstanding intrinsic electronic characteristics, such as favorable charge transport or tunable redox potentials. They are used in organic photovoltaics (OPV) .
Organic Field-Effect Transistors (OFET)
Thiophenes are also used in organic field-effect transistors (OFET). They are found amongst many other applications in materials science .
Organic Light Emitting Diodes (OLED)
Thiophenes and in particular oligothiophenes are used in organic light emitting diodes (OLED) .
Brain Vasculature Imaging
Derived from 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde, aggregation induced emission (AIE) two-photon fluorescent probe AIETP demonstrated efficient brain vasculature imaging with high brightness and improved photostability .
Synthesis of Functional Molecules
The aldehyde functional group of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde is ideal to form double bond π-bridges with amines via condensation reaction .
properties
IUPAC Name |
5-(4-methoxyphenyl)thiophene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-14-10-4-2-9(3-5-10)12-7-6-11(8-13)15-12/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLOZSNXTQAWGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(S2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383955 | |
Record name | 5-(4-methoxyphenyl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyphenyl)thiophene-2-carbaldehyde | |
CAS RN |
38401-67-1 | |
Record name | 5-(4-methoxyphenyl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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